Cedpht
Overview
Description
Cedpht is a synthetic compound that is not naturally occurring. It is part of the human exposome, which refers to the collection of all exposures an individual encounters throughout their lifetime and how these exposures relate to health . This compound is primarily encountered through exposure to its derivatives.
Preparation Methods
The preparation of Cedpht involves synthetic routes that typically include the use of active chemicals as excipients. This strategy leverages the special physical and chemical properties of certain drugs to assist in the preparation process, reducing the amount of excipients needed and improving drug compliance
Chemical Reactions Analysis
Cedpht undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Cedpht has several scientific research applications across various fields:
Chemistry: this compound is used in studies involving synthetic organic chemistry and reaction mechanisms.
Biology: It is used to study the effects of synthetic compounds on biological systems.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Cedpht involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that this compound can interact with various enzymes and receptors in the body, leading to its observed effects. The pathways involved may include those related to cellular metabolism and signal transduction .
Comparison with Similar Compounds
Cedpht can be compared with other similar compounds based on its chemical structure and bioactivity. Similar compounds include various cephalosporins, which are a class of antibiotics. This compound is unique in its specific interactions and effects, which may differ from those of other cephalosporins. The comparison of chemical similarity is often done using computational algorithms that identify common functional groups and structural motifs .
Properties
IUPAC Name |
3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-21(23)17-16-20-14-12-19(13-15-20)11-5-2-1-4-8-18-9-6-3-7-10-18/h1-15H,16-17H2,(H,22,23)/b2-1+,8-4+,11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKVNIAFSCCOS-HOXLXQKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85125-40-2 | |
Record name | 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085125402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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